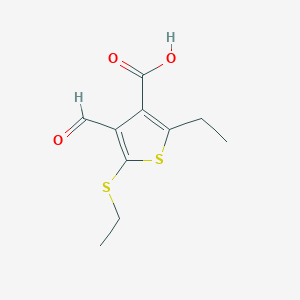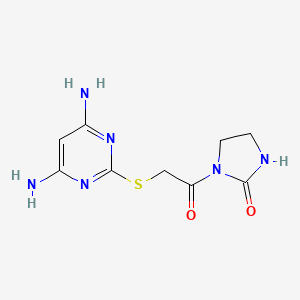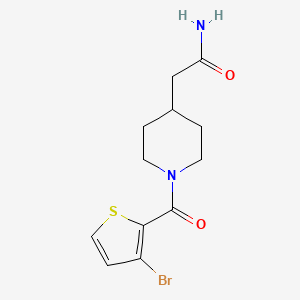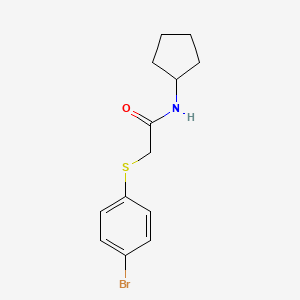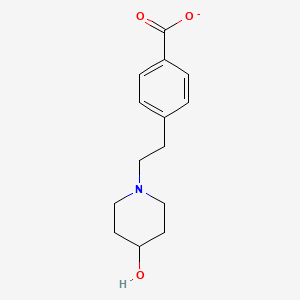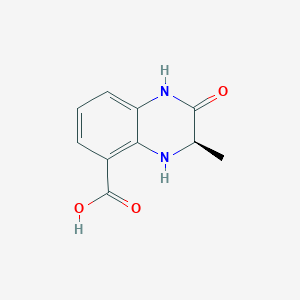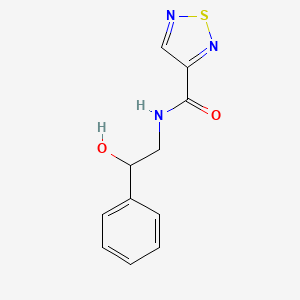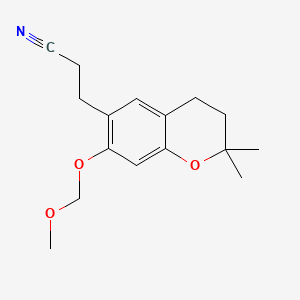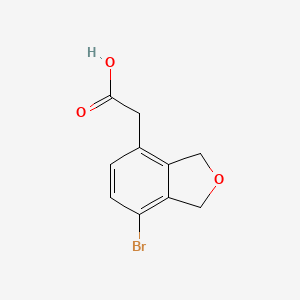
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is fused with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the bromination process . The reaction conditions include maintaining a controlled temperature and using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
In industrial settings, the production of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A similar compound with a bromine atom and a benzothiadiazole ring.
N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide: Another related compound with a similar benzofuran structure.
Uniqueness
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
2-(7-bromo-1,3-dihydro-2-benzofuran-4-yl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-6(3-10(12)13)7-4-14-5-8(7)9/h1-2H,3-5H2,(H,12,13) |
Clave InChI |
BHTHUHLUYLLKJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2CO1)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


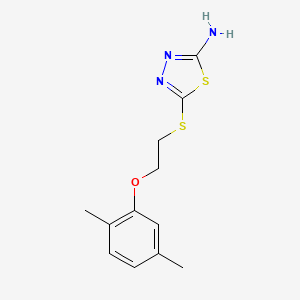
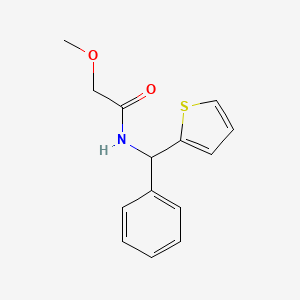
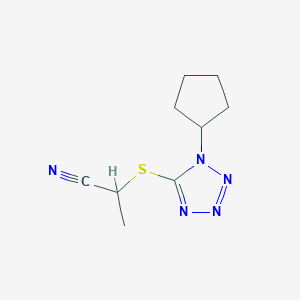
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
